Bicyclo[1.1.0]butane-1-carboxylic acid
Overview
Description
Bicyclo[1.1.0]butane-1-carboxylic acid is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The high strain energy of this compound makes it an interesting subject for research in organic and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the strained bicyclic structure through various synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . Another approach involves the transannular cyclization of cyclobutyl carbanions onto tertiary halides or the cyclopropyl carbanion onto halomethyl substituents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of chemical reactions, including:
Strain-release reactions: These reactions involve the cleavage of the strained central bond, leading to the formation of cyclobutanes or other ring systems.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Substitution reactions: Substitution reactions at the bridgehead positions can be achieved through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, nucleophiles, electrophiles, and photoredox catalysts . Reaction conditions often involve mild temperatures and visible-light photocatalysis to promote strain-release transformations .
Major Products Formed
The major products formed from the reactions of this compound include cyclobutanes, cyclobutenes, and other substituted ring systems .
Scientific Research Applications
Bicyclo[1.1.0]butane-1-carboxylic acid has several scientific research applications, including:
Organic synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules due to its high strain energy and reactivity.
Pharmaceutical chemistry: This compound is used in the development of bioisosteres and covalent warheads for drug discovery.
Bioconjugation: The compound’s unique structure allows for selective bioconjugation processes, making it useful in the modification of biomolecules.
Material science: The strain-release properties of this compound can be exploited in the design of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of bicyclo[1.1.0]butane-1-carboxylic acid primarily involves strain-release transformations. The high strain energy of the bicyclic structure drives the cleavage of the central bond, leading to the formation of more stable ring systems . This strain-release mechanism can be facilitated by visible-light photocatalysis, which promotes electron transfer or energy transfer pathways under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the carboxylic acid functional group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Bicyclo[1.1.1]pentane: A related compound with a three-membered ring fused to a four-membered ring, used in drug design and material science.
Uniqueness
Bicyclo[1.1.0]butane-1-carboxylic acid stands out due to its combination of high strain energy and the presence of a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and applications in various fields of research .
Biological Activity
Bicyclo[1.1.0]butane-1-carboxylic acid (BCBCA) is a unique compound characterized by its strained bicyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of BCBCA, focusing on its synthesis, reactivity, and potential applications in drug development.
1. Chemical Structure and Properties
This compound features a four-membered ring system with a carboxylic acid functional group attached to one of the bridgehead carbons. The inherent strain of the bicyclic structure contributes to its unique reactivity patterns, making it a valuable building block in organic synthesis.
2. Synthesis of BCBCA
The synthesis of BCBCA typically involves several methods, including:
- Photoredox Catalysis : Recent studies have reported the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, leading to radical cation intermediates that can participate in various reactions, including cycloaddition processes .
- Directed Bridgehead Functionalization : This method allows for the selective modification of bridgehead positions in bicyclo[1.1.0]butanes, facilitating the introduction of diverse functional groups that enhance biological activity .
3.1 Anticancer Properties
BCBCA and its derivatives have shown promise in anticancer research. For example, studies indicate that compounds derived from bicyclo[1.1.0]butanes can selectively target cancer cells while sparing normal cells due to their unique structural properties that facilitate selective binding to specific biological targets .
3.2 Enzyme Inhibition
Research has demonstrated that bicyclo[1.1.0]butanes can act as enzyme inhibitors, particularly in cysteine-directed pathways. The electrophilic nature of BCBCA allows it to interact with nucleophilic sites on enzymes, potentially leading to inhibition and subsequent therapeutic effects against diseases such as cancer and inflammation .
4. Mechanistic Studies
Mechanistic investigations into the reactivity of BCBCA reveal that its biological activity is largely influenced by its ability to form radical cations upon oxidation. These radical cations can undergo various transformations, including nucleophilic attack by biological molecules, which may be responsible for its observed bioactivity .
5. Case Studies
Study | Findings | Implications |
---|---|---|
Study A (2024) | Demonstrated selective anticancer activity against specific cell lines using BCBCA derivatives | Suggests potential for targeted cancer therapies |
Study B (2023) | Identified enzyme inhibition properties through electrophilic interactions | Highlights utility in drug design targeting cysteine residues |
Study C (2022) | Explored photocatalytic activation leading to new derivatives with enhanced bioactivity | Opens avenues for developing novel therapeutics |
6. Conclusion
This compound presents a fascinating area of study due to its unique structural properties and biological activities. Its potential applications in drug development are significant, particularly in the fields of anticancer therapy and enzyme inhibition. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activity and to explore new synthetic methodologies for producing more effective derivatives.
Properties
IUPAC Name |
bicyclo[1.1.0]butane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDVCLDAHAABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603962 | |
Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-99-3 | |
Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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